

# Structural Analysis & Characterization of (S)-2-Amino-2-Cyclopropylethanol

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## Compound of Interest

Compound Name:	(S)-2-amino-2-cyclopropylethanol
CAS No.:	1198185-81-7
Cat. No.:	B3089762

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Technical Guide for Drug Development & Application Scientists

## Executive Summary

**(S)-2-amino-2-cyclopropylethanol** (CAS: 1198185-81-7), often referred to as (S)-cyclopropylglycinol, is a high-value chiral building block in medicinal chemistry. It serves as a conformationally constrained bioisostere of L-leucine and L-iso-leucine, offering enhanced metabolic stability and potency in peptide mimetics and small molecule inhibitors. Its structural integrity is defined by the stability of the strained cyclopropyl ring and the fidelity of the chiral center at C2. This guide provides a rigorous framework for the structural analysis, stereochemical validation, and impurity profiling of this critical intermediate.

## Part 1: Structural Elucidation & Spectroscopic Signature[1]

### Molecular Architecture

The molecule consists of a 2-aminoethanol backbone substituted at the 2-position with a cyclopropyl group. The rigidity of the cyclopropyl moiety restricts the conformational freedom of

the amino alcohol, which is often exploited to lock bioactive conformations in enzyme inhibitors (e.g., NS3/4A protease inhibitors, DNA gyrase inhibitors).

Feature	Specification
IUPAC Name	(2S)-2-amino-2-cyclopropylethan-1-ol
CAS Number	1198185-81-7
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO
Molecular Weight	101.15 g/mol
Chiral Center	C2 (S-configuration)
Key Functionality	Primary amine (nucleophile), Primary alcohol (H-bond donor/acceptor), Cyclopropyl ring (lipophilic, rigid)

## NMR Spectroscopy Analysis

The <sup>1</sup>H NMR spectrum of **(S)-2-amino-2-cyclopropylethanol** is distinct due to the high-field resonance of the cyclopropyl protons and the diastereotopic nature of the hydroxymethyl protons.

Predicted <sup>1</sup>H NMR Assignment (400 MHz, CDCl<sub>3</sub>/D<sub>2</sub>O exchange):

Position	Proton Type	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (Hz)	Structural Insight
Cyclopropyl	CH (Methine)	0.20 – 0.40	Multiplet	J ~ 4-8	Ring anisotropy effects; typically complex.
Cyclopropyl	CH <sub>2</sub> (Methylene)	0.45 – 0.65	Multiplet	J ~ 4-8	Diastereotopic protons on the ring.
C2-H	CH-NH <sub>2</sub>	2.10 – 2.25	Multiplet	J ~ 6-9	Chiral center; shift influenced by amine and ring.
C1-H	CH <sub>2</sub> -OH	3.30 – 3.45	dd (doublet of doublets)	J ~ 10-11, 4-6	Diastereotopic due to adjacent chiral center.
C1-H'	CH <sub>2</sub> -OH	3.55 – 3.70	dd	J ~ 10-11, 4-6	Distinct shift from its geminal partner.

Critical Analysis Note: The cyclopropyl methine proton (connecting to the main chain) often overlaps with the ring methylene protons. High-field NMR (600 MHz+) or 2D HSQC is recommended to resolve the C2-H correlation to the cyclopropyl C1' carbon.

## Mass Spectrometry (ESI-MS)[1]

- Parent Ion:  $[M+H]^+ = 102.16$  m/z.
- Fragmentation Pattern:

- Loss of CH<sub>2</sub>OH: A characteristic fragment at m/z ~71 (cyclopropyl-CH-NH<sub>2</sub> cation) indicates the integrity of the amino-cyclopropyl linkage.
- Ring Stability: The absence of ring-opened fragments (alkenyl chains) confirms the cyclopropyl group remained intact during ionization.

## Part 2: Stereochemical Validation (The "S" Configuration)

Ensuring the enantiomeric purity of **(S)-2-amino-2-cyclopropylethanol** is paramount, as the (R)-enantiomer can lead to inactive or toxic off-target effects in drug candidates.

### Chiral HPLC Methodology

Direct separation of the free amino alcohol can be challenging due to lack of UV chromophores. Derivatization is the standard protocol.

Protocol: GITC Derivatization

- Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
- Reaction: React 1 mg of sample with GITC in acetonitrile/triethylamine for 30 mins.
- Mechanism: Forms stable thiourea diastereomers.
- Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).
  - Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.
  - Detection: UV 254 nm (GITC provides the chromophore).
  - Result: The (S,S)-diastereomer elutes distinctly from the (R,S)-diastereomer.

### Absolute Configuration via Mosher's Method

To independently verify the absolute configuration without a reference standard, use <sup>1</sup>H NMR analysis of Mosher's amides.

- Procedure: React the amino alcohol with both (R)- and (S)-MTPA-Cl (Mosher's acid chloride).
- Analysis: Compare the chemical shift differences ( $\Delta\delta = \delta_S - \delta_R$ ) of the protons adjacent to the chiral center. The sign of  $\Delta\delta$  allows assignment of the configuration based on the Mosher model.

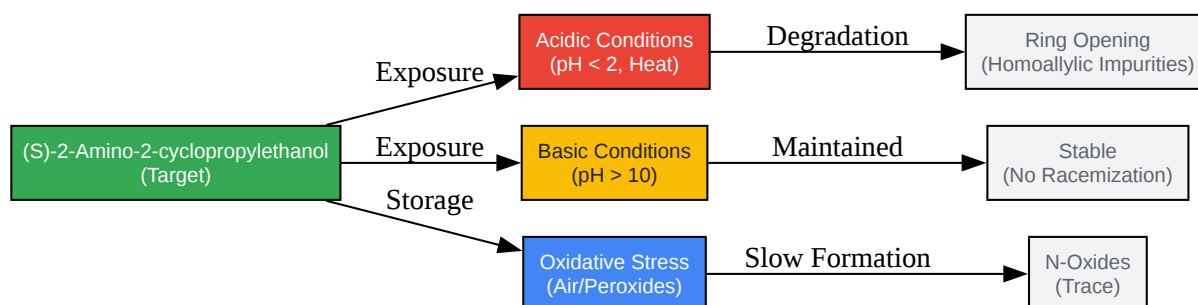
## Part 3: Impurity Profiling & Stability[1]

### Synthetic Impurity Pathways

The synthesis typically involves the reduction of (S)-cyclopropylglycine or its ester. Common impurities include:

- Over-Reduction Products: Reduction of the cyclopropyl ring (rare with borohydrides, possible with catalytic hydrogenation) leads to (S)-2-amino-pentanol derivatives.
- Ring-Opened Acid Degradants: Exposure to strong acids (HCl/H<sub>2</sub>SO<sub>4</sub>) during workup can open the cyclopropyl ring to form homoallylic alcohols.
- Racemization: Occurs if the precursor (S)-cyclopropylglycine is subjected to harsh basic conditions or high temperatures prior to reduction.

### Stability Diagram (Graphviz)



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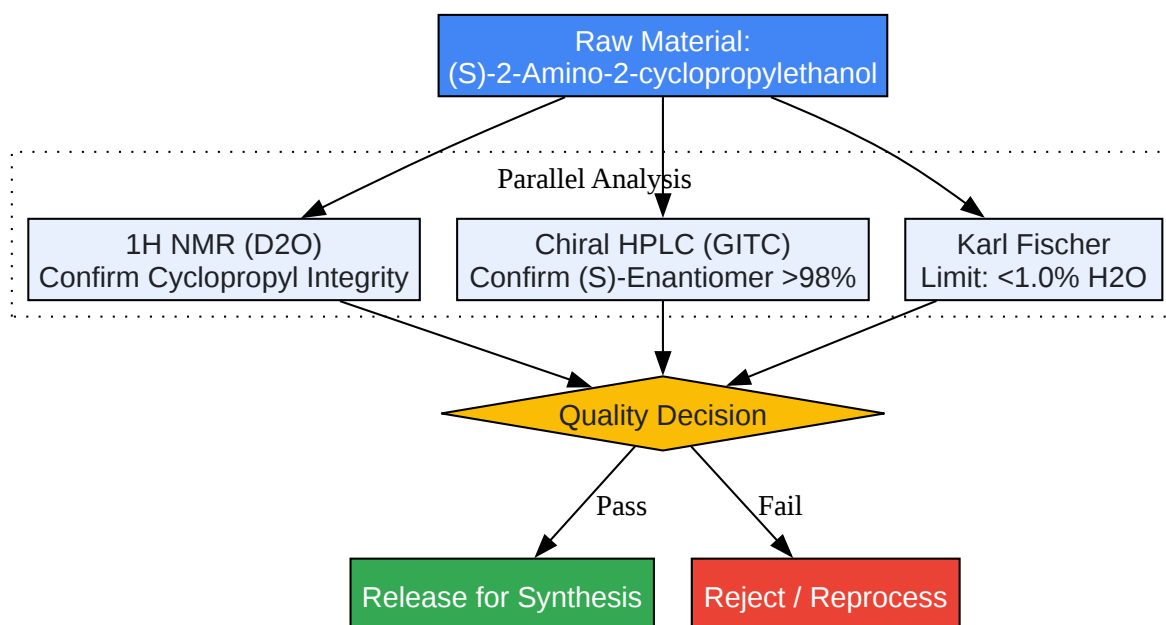
Figure 1: Stability profile of (S)-2-amino-2-cyclopropylethanol. The cyclopropyl ring is the most labile structural feature under acidic conditions.

## Part 4: Analytical Workflow for QC

To ensure "Self-Validating" protocols, the following workflow is recommended for incoming raw material release:

- Identity Check:  $^1\text{H}$  NMR ( $\text{D}_2\text{O}$  exchange) to confirm structure and absence of ring-opening.
- Chiral Purity: GITC-derivatized HPLC (Target:  $>98\%$  ee).
- Chemical Purity: GC-MS (for volatile organic impurities) or LC-MS (for non-volatiles).
- Water Content: Karl Fischer titration (Amino alcohols are hygroscopic).

### Workflow Diagram



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Figure 2: Quality Control Decision Tree for (S)-2-amino-2-cyclopropylethanol.

## References

- PubChem. (2025). **(S)-2-amino-2-cyclopropylethanol** Compound Summary. National Library of Medicine.[1] [[Link](#)]
- Faler, C. A., et al. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. [[Link](#)]
- MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. Molecules. [[Link](#)]

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## Sources

- 1. (R)-2-amino-2-cyclopropylethanol | C<sub>5</sub>H<sub>11</sub>NO | CID 57726788 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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